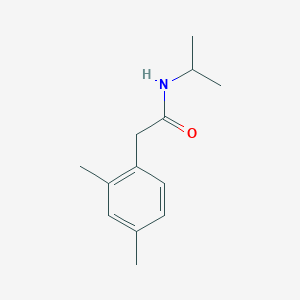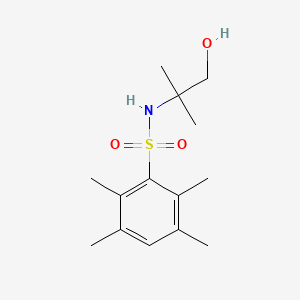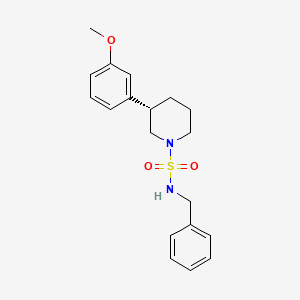
2-(2,4-dimethylphenyl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenyl)-N-isopropylacetamide, also known as lidocaine, is a local anesthetic that is widely used in medicine and dentistry. It was first synthesized in 1943 by Löfgren and Lundqvist, and since then, it has become one of the most commonly used anesthetics due to its effectiveness and low toxicity.
Wirkmechanismus
Lidocaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. This results in a loss of sensation in the area where 2-(2,4-dimethylphenyl)-N-isopropylacetamide is applied.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects beyond its anesthetic properties. It has been found to have anti-inflammatory effects, as well as anti-cancer properties. Lidocaine has also been shown to modulate the immune response, and has been investigated for its potential use in treating autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it can also be difficult to work with due to its low solubility in water and other solvents. Additionally, 2-(2,4-dimethylphenyl)-N-isopropylacetamide can interfere with certain assays and experiments, so its use should be carefully considered.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2,4-dimethylphenyl)-N-isopropylacetamide. One area of interest is its potential use in treating autoimmune disorders, such as rheumatoid arthritis. Additionally, 2-(2,4-dimethylphenyl)-N-isopropylacetamide's anti-cancer properties have generated interest in its potential use as a cancer treatment. Finally, there is ongoing research into developing new formulations of 2-(2,4-dimethylphenyl)-N-isopropylacetamide that are more effective and easier to work with in laboratory settings.
Synthesemethoden
Lidocaine is synthesized through a multi-step process, starting with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with isopropylamine to form 2-(2,6-dimethylphenyl)-N-isopropylacetamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use as a treatment for neuropathic pain, as well as for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13(15)8-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKSVNFAXLNYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-isopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)
![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)
![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)